Superior Reactivity in Fragrance-Relevant Heck Arylation vs. 4-tert-Butyl Analog
In Pd(OAc)₂/P(t-Bu)₃-catalyzed coupling with β-methallyl alcohol at 130 °C using NMP/water and Na₂CO₃, 1-bromo-3,4-(methylenedioxy)benzene (1a) exhibited high reaction rates and almost complete chemoselectivity [1]. In contrast, under identical reaction conditions, 1-bromo-4-tert-butylbenzene (1c) proceeded with low reaction rates, rendering the process practically infeasible for the tert-butyl analog [1].
| Evidence Dimension | Reaction rate and practical feasibility in fragrance intermediate synthesis |
|---|---|
| Target Compound Data | High reaction rates; almost complete chemoselectivity |
| Comparator Or Baseline | 1-bromo-4-tert-butylbenzene (1c): low reaction rates |
| Quantified Difference | Qualitative: high vs. low reaction rate; practically feasible vs. infeasible |
| Conditions | Pd(OAc)₂, P(t-Bu)₃, β-methallyl alcohol, NMP/water, Na₂CO₃, 130 °C |
Why This Matters
For fragrance intermediate production, the methylenedioxy analog enables practical process implementation, whereas the tert-butyl analog requires alternative catalyst systems or fails to provide economically viable yields.
- [1] Scrivanti, A.; Bertoldini, M.; Beghetto, V.; Matteoli, U. Arylation of β-methallyl alcohol catalyzed by Pd(OAc)₂ in combination with P(t-Bu)₃: application to fragrance synthesis. Tetrahedron 2008, 64 (3), 543–548. View Source
